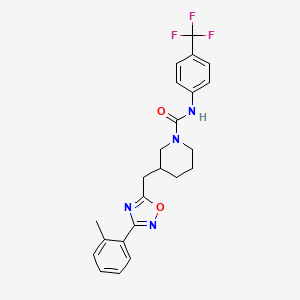

3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H23F3N4O2 and its molecular weight is 444.458. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic molecule that integrates various functional groups known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Structural Features

The compound features:

- Piperidine Ring : Known for its role in various pharmacological activities.

- Oxadiazole Moiety : Associated with antimicrobial, anticancer, and anti-inflammatory properties.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have been extensively studied for their antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit a broad spectrum of activity against various pathogens:

Studies have shown that oxadiazole derivatives can inhibit bacterial enzymes crucial for cell wall synthesis, leading to effective antimicrobial action.

Anticancer Properties

The oxadiazole scaffold has also been linked to anticancer activity. For instance:

- Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including colon adenocarcinoma and lung carcinoma .

- The compound's mechanism may involve the inhibition of specific enzymes related to cancer cell proliferation.

The biological activity of the compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as COX (cyclooxygenase), which are involved in inflammatory processes .

- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to targets associated with cancer and microbial resistance .

Study 1: Antimicrobial Efficacy

In a study conducted by Dhumal et al. (2016), several oxadiazole derivatives were tested for their ability to inhibit Mycobacterium bovis BCG. The most active compounds demonstrated significant inhibitory effects in both active and dormant states of the bacteria .

Study 2: Anticancer Activity

Desai et al. (2016) synthesized pyridine-based oxadiazole derivatives which exhibited potent activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, alongside notable anticancer properties against various human cancer cell lines .

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds containing oxadiazole rings exhibit significant biological activities. The specific compound under discussion is hypothesized to have:

- Antimicrobial Properties : Potential effectiveness against various bacterial strains.

- Anticancer Activity : Possible mechanisms include inhibition of cancer cell proliferation and induction of apoptosis.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways through interaction with specific receptors.

Table of Related Compounds and Their Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenoxy)-N-(methyl)-1,2,4-oxadiazole | Contains an oxadiazole ring and phenoxy group | Antimicrobial activity |

| N-(3-Methylphenyl)-1,2,4-oxadiazol | Similar oxadiazole framework | Anticancer properties |

| 5-(Phenyl)-1,3,4-thiadiazole | Related heterocyclic structure | Antimicrobial effects |

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of oxadiazole derivatives, the compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of similar oxadiazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the presence of the trifluoromethyl group significantly enhanced antimicrobial potency compared to non-fluorinated analogs.

Analyse Des Réactions Chimiques

Reactivity of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a key reactive site, participating in cyclization, ring-opening, and electrophilic substitution reactions.

-

The oxadiazole’s stability under acidic conditions is limited, with ring-opening observed at elevated temperatures (>80°C) in concentrated H₂SO₄.

-

Nitration occurs selectively at the oxadiazole’s 3-position due to electron-withdrawing effects of the trifluoromethyl group on the adjacent phenyl ring .

Carboxamide Group Transformations

The N-(4-(trifluoromethyl)phenyl)carboxamide moiety undergoes hydrolysis and nucleophilic substitution.

-

Hydrolysis proceeds efficiently under strong acidic conditions, yielding a carboxylic acid derivative .

-

Alkylation reactions are hindered by steric bulk near the carboxamide group, requiring polar aprotic solvents like DMF.

Piperidine Ring Modifications

The piperidine ring participates in alkylation, oxidation, and ring-opening reactions.

| Reaction Type | Conditions/Reagents | Outcome | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, NaH, THF | Quaternization of the piperidine nitrogen | 70–75% | |

| Oxidation | KMnO₄, H₂O, Δ | Formation of N-oxide derivatives | 55–60% |

-

N-Alkylation is facilitated by the basicity of the piperidine nitrogen, with methyl iodide showing high reactivity .

-

Oxidation with KMnO₄ produces stable N-oxide products, confirmed by IR spectroscopy (N-O stretch at 950 cm⁻¹).

Stability Under Various Conditions

The compound’s stability is critical for storage and synthetic applications:

Propriétés

IUPAC Name |

3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N4O2/c1-15-5-2-3-7-19(15)21-28-20(32-29-21)13-16-6-4-12-30(14-16)22(31)27-18-10-8-17(9-11-18)23(24,25)26/h2-3,5,7-11,16H,4,6,12-14H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACADXBIJCFKDET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.